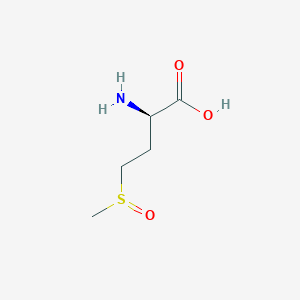

D-methionine S-oxide

Overview

Description

D-Methionine sulfoxide: is an oxidized form of the amino acid methionine. It is a naturally occurring compound formed post-translationally through the oxidation of methionine. This compound is significant in various biological processes, particularly in the context of oxidative stress and aging. Methionine sulfoxide exists in two diastereomeric forms: methionine-S-sulfoxide and methionine-R-sulfoxide .

Scientific Research Applications

Chemistry

In chemistry, D-methionine sulfoxide is used as a model compound to study oxidation-reduction reactions. It helps in understanding the mechanisms of oxidative stress and the role of antioxidants.

Biology

In biological research, D-methionine sulfoxide serves as a marker for oxidative stress. Its formation and reduction are studied to understand cellular responses to oxidative damage and the repair mechanisms involving methionine sulfoxide reductases .

Medicine

D-Methionine sulfoxide is investigated for its role in aging and age-related diseases. Elevated levels of methionine sulfoxide in tissues are associated with oxidative damage and protein dysfunction, which are common in neurodegenerative diseases like Alzheimer’s .

Industry

In the industrial sector, D-methionine sulfoxide is used in the production of pharmaceuticals and as a precursor in the synthesis of other sulfur-containing compounds.

Mechanism of Action

D-Methionine sulfoxide exerts its effects primarily through its role in oxidative stress. The oxidation of methionine residues in proteins can lead to structural changes and loss of function. Methionine sulfoxide reductases (MsrA and MsrB) catalyze the reduction of methionine sulfoxide back to methionine, thus repairing the oxidized proteins and restoring their function . This reduction process involves the transfer of electrons from thioredoxin to the sulfoxide group.

Safety and Hazards

When handling D-methionine, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

D-Methionine sulfoxide can be synthesized through the oxidation of D-methionine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and hypochlorite (ClO⁻). The reaction typically occurs under mild conditions, with the oxidizing agent added to a solution of D-methionine in water or a suitable buffer. The reaction is monitored until the desired level of oxidation is achieved .

Industrial Production Methods

Industrial production of D-methionine sulfoxide involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and controlled addition of oxidizing agents ensures consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: D-Methionine can be oxidized to D-methionine sulfoxide using oxidizing agents like hydrogen peroxide or hypochlorite.

Substitution: The sulfoxide group in D-methionine sulfoxide can undergo substitution reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), hypochlorite (ClO⁻)

Reduction: Methionine sulfoxide reductases (MsrA and MsrB), thioredoxin

Major Products Formed

Oxidation: D-Methionine sulfoxide

Reduction: D-Methionine

Comparison with Similar Compounds

Similar Compounds

Methionine sulfone: Another oxidized form of methionine, where the sulfur atom is further oxidized.

Cysteine sulfoxide: An oxidized form of the amino acid cysteine.

Uniqueness

D-Methionine sulfoxide is unique due to its reversible oxidation-reduction cycle, which is crucial for protecting proteins from oxidative damage. Unlike methionine sulfone, which is not readily reduced back to methionine, D-methionine sulfoxide can be efficiently repaired by methionine sulfoxide reductases .

properties

IUPAC Name |

(2R)-2-amino-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFRNWWLZKMPFJ-CQIZIWTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276416 | |

| Record name | d-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21056-56-4 | |

| Record name | d-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

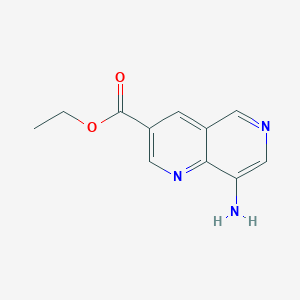

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)

![4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride](/img/structure/B3049501.png)

![1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B3049502.png)